Ethane-1,2-diamine;methanesulfonic acid
Description
Properties
CAS No. |
62470-52-4 |
|---|---|
Molecular Formula |
C4H16N2O6S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
ethane-1,2-diamine;methanesulfonic acid |
InChI |
InChI=1S/C2H8N2.2CH4O3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*1H3,(H,2,3,4) |
InChI Key |
WAYORRBKWHLVTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Contradictions
- Thermal Instability : Ethane-1,2-diamine derivatives decompose under atmospheric distillation, forming hydroxyphenyl byproducts (). This contrasts with propane-1,3-diamine, which forms unstable intermediates under reduced pressure .
- Cytotoxicity-Activity Trade-off : Propane-1,3-diamine linkers enhance antimycobacterial activity but increase cytotoxicity, highlighting a critical design challenge ().
Q & A
Q. What methodological approaches are recommended for synthesizing Ethane-1,2-diamine; Methanesulfonic Acid, and how is purity validated?
The synthesis involves an acid-base reaction between ethane-1,2-diamine (diamine) and methanesulfonic acid (MSA). A stepwise protocol includes:
- Dissolving ethane-1,2-diamine in anhydrous acetonitrile (1:2 molar ratio to MSA) under nitrogen.
- Dropwise addition of MSA at 0–5°C to mitigate exothermic heat.
- Stirring for 4 hours at room temperature, followed by solvent evaporation under reduced pressure.
- Recrystallization from ethanol/water (3:1 v/v) yields a hygroscopic crystalline solid . Purity validation :
- 1H/13C NMR to confirm absence of free amine protons (δ 1.5–2.5 ppm) and sulfonic acid integration.
- Ion chromatography to verify stoichiometric anion-cation balance.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >150°C) .
Q. Which characterization techniques are critical for analyzing Ethane-1,2-diamine; Methanesulfonic Acid’s structural and thermal properties?
A multi-technique approach is essential:
- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and S=O symmetric/asymmetric vibrations (1040 cm⁻¹ and 1170 cm⁻¹) .
- X-ray diffraction (XRD) : Identify crystalline phases and unit cell parameters.
- Elemental analysis (CHNS) : Validate C, H, N, and S content (±0.3% of theoretical values).
- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting point ~180°C) .
Advanced Research Questions
Q. How does methanesulfonic acid influence reaction kinetics and impurity profiles in multi-step organic syntheses?
MSA’s strong Brønsted acidity (H₀ = −2.6) enhances protonation rates in cascade reactions. Key considerations:
- Design of Experiment (DoE) : Optimize MSA concentration (0.5–2.0 equiv.) and temperature (20–80°C) to minimize diastereomer formation (2.5–5.4 mol% observed) .
- Kinetic modeling : Use Arrhenius plots to correlate MSA loading with activation energy (Eₐ) reduction (e.g., Eₐ decreases by 15 kJ/mol with 1.5 equiv. MSA) .
- Impurity tracking : HPLC-MS identifies side products from over-protonation or sulfonate ester formation .
Q. What strategies resolve contradictions in catalytic activity data when using Ethane-1,2-diamine; Methanesulfonic Acid in metal-organic frameworks (MOFs)?
Discrepancies often arise from variable coordination modes. Mitigation strategies:
- Synchrotron XAS : Determine metal-diamine binding geometry (e.g., octahedral vs. tetrahedral coordination).
- Gas adsorption studies : Compare surface areas (BET) of MOFs synthesized under different pH (e.g., 600–980 m²/g variance at pH 3–7) .
- DFT calculations : Predict stability of sulfonate-metal interactions (e.g., Zn–O bond strength: 180–220 kJ/mol) .
Q. How can the compound’s chelating properties be exploited in enzyme inhibition studies?
Ethane-1,2-diamine’s bifunctional amine groups enable competitive metal ion chelation:
- Urease inhibition : Pre-incubate enzyme with 0.1–10 mM compound; IC₅₀ values correlate with Ni²+ depletion (e.g., 85% inhibition at 5 mM) .
- Kinetic assays : Monitor residual activity via UV-Vis (ΔA₆₀₀ nm for urea hydrolysis).
- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding sites .
Methodological Notes
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